Ondansetron-d5
描述
Ondansetron-d5 is a deuterium-labeled analog of ondansetron, a selective serotonin 5-HT₃ receptor antagonist widely used to prevent chemotherapy- and radiotherapy-induced nausea and vomiting. The "-d5" designation indicates that five hydrogen atoms in the molecule are replaced with deuterium, a stable isotope of hydrogen. This modification enhances its utility as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), by minimizing isotopic interference and improving detection accuracy .
属性
分子式 |
C18H19N3O |
|---|---|
分子量 |
298.4 g/mol |
IUPAC 名称 |
3-[[4,5-dideuterio-2-(trideuteriomethyl)imidazol-1-yl]methyl]-9-methyl-2,3-dihydro-1H-carbazol-4-one |
InChI |
InChI=1S/C18H19N3O/c1-12-19-9-10-21(12)11-13-7-8-16-17(18(13)22)14-5-3-4-6-15(14)20(16)2/h3-6,9-10,13H,7-8,11H2,1-2H3/i1D3,9D,10D |
InChI 键 |
FELGMEQIXOGIFQ-OIYGLIEASA-N |
手性 SMILES |
[2H]C1=C(N(C(=N1)C([2H])([2H])[2H])CC2CCC3=C(C2=O)C4=CC=CC=C4N3C)[2H] |
规范 SMILES |
CC1=NC=CN1CC2CCC3=C(C2=O)C4=CC=CC=C4N3C |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ondansetron-d5 involves the incorporation of deuterium atoms into the molecular structure of ondansetron. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterating agent.
Deuterated Reagents: Using deuterated starting materials or reagents in the synthesis process to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include multiple steps of purification and quality control to meet the stringent requirements for pharmaceutical research applications.
化学反应分析
Types of Reactions
Ondansetron-d5, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Conditions vary depending on the substituent, but may include the use of catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may yield alcohols or amines.
科学研究应用
Ondansetron-d5 is extensively used in scientific research due to its stable isotopic labeling. Some of its applications include:
Pharmacokinetic Studies: Used to track the absorption, distribution, metabolism, and excretion of ondansetron in the body.
Drug Interaction Studies: Helps in understanding the interactions between ondansetron and other drugs.
Metabolic Pathway Analysis: Used to study the metabolic pathways and identify metabolites of ondansetron.
Quantitative Analysis: Employed in mass spectrometry for precise quantification of ondansetron in biological samples.
作用机制
Ondansetron-d5, like ondansetron, exerts its effects by blocking the action of serotonin at 5-HT3 receptors. These receptors are located in the central and peripheral nervous systems, particularly in the chemoreceptor trigger zone and the gastrointestinal tract. By inhibiting these receptors, ondansetron prevents the initiation of the vomiting reflex, thereby reducing nausea and vomiting.
相似化合物的比较
Comparative Data Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Primary Application |
|---|---|---|---|---|
| This compound | C₁₈D₅H₁₄N₃O | 298.394 | 1219798-86-3 | Analytical internal standard |
| Ondansetron-d3 HCl | C₁₈H₁₆D₃N₃O·HCl | 327.83 | N/A | Pharmacokinetic studies |
| Ondansetron HCl (API) | C₁₈H₁₉N₃O·HCl·2H₂O | 365.87 | 103639-04-9 | Therapeutic use |
| Related Compound D | C₁₈H₁₈N₃O₂ (estimated) | ~300 (estimated) | N/A | Quality control impurity |
Notes on Stability and Handling
生物活性
Ondansetron-d5 is a deuterated form of ondansetron, a well-known selective serotonin 5-HT3 receptor antagonist primarily used as an antiemetic. The incorporation of deuterium in this compound enhances its pharmacokinetic properties, making it a valuable tool in both clinical and research settings. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
This compound functions by selectively blocking the 5-HT3 receptors located in both the central and peripheral nervous systems. This action is crucial in preventing the initiation of the vomiting reflex, which is particularly important in patients undergoing chemotherapy or surgical procedures. By inhibiting serotonin's action at these receptors, this compound effectively reduces nausea and vomiting associated with various medical treatments .
Pharmacokinetics and Stability
The unique deuterated structure of this compound allows for enhanced stability and improved tracking in pharmacokinetic studies. Research indicates that the incorporation of deuterium leads to more accurate assessments of drug interactions and metabolic pathways compared to non-deuterated forms.
Table 1: Comparison of Ondansetron and Its Derivatives
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| Ondansetron | 5-HT3 receptor antagonist | Standard antiemetic |
| This compound | 5-HT3 receptor antagonist | Enhanced pharmacokinetic tracking |
| Granisetron | 5-HT3 receptor antagonist | Longer half-life compared to ondansetron |
| Palonosetron | 5-HT3 receptor antagonist | Extended duration of action |
Clinical Applications
This compound has been studied for various clinical applications beyond its traditional use as an antiemetic. Recent research highlights its potential role in inhibiting cholinesterase enzymes, which are implicated in neurodegenerative diseases. In vitro studies demonstrate that this compound exhibits non-competitive inhibition against acetylcholinesterase (AChE) and mixed inhibition against butyrylcholinesterase (BChE), with IC50 values indicating a stronger affinity for BChE .
Case Study: Efficacy in Chemotherapy-Induced Nausea
A double-blind study comparing ondansetron with metoclopramide in patients undergoing cisplatin-based chemotherapy revealed that ondansetron significantly reduced emetic episodes. In this study, 30% of patients receiving ondansetron experienced no emetic episodes compared to only 9% in the metoclopramide group (P = 0.077). The most notable efficacy was observed on the first day of treatment .
Safety Profile
The safety profile of this compound mirrors that of its parent compound, with headache being the most commonly reported adverse effect. Other side effects include transient increases in liver enzymes, particularly alanine transaminase (ALT) and aspartate transaminase (AST), although these are generally mild .
Table 2: Adverse Effects Associated with Ondansetron
| Adverse Effect | Incidence (%) |
|---|---|
| Headache | Common |
| Diarrhea | Less common |
| Transient liver enzyme increase | Rare |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
